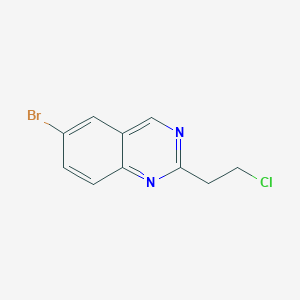

6-Bromo-2-(2-chloroethyl)quinazoline

Description

Historical Context of Quinazoline (B50416) Compounds in Medicinal Chemistry

The journey of quinazoline chemistry began in the late 19th century, but its prominence in medicinal chemistry surged in the mid-20th century with the discovery of the diverse biological activities of its derivatives. mdpi.com Early research unveiled the sedative and hypnotic properties of compounds like methaqualone, a 2,3-disubstituted quinazolinone. This discovery spurred further investigation into the therapeutic potential of the quinazoline scaffold. Over the decades, researchers have successfully developed quinazoline-based drugs for a variety of conditions, including hypertension, cancer, and microbial infections. nih.gov This rich history underscores the versatility of the quinazoline nucleus and its amenability to chemical modifications that can fine-tune its biological effects.

Overview of the Quinazoline and Quinazolinone Scaffold in Drug Discovery

The quinazoline and its oxidized form, quinazolinone, are considered "privileged scaffolds" in drug discovery. This designation stems from their ability to interact with a wide range of biological targets with high affinity. nih.gov The nitrogen atoms in the pyrimidine (B1678525) ring of the quinazoline structure can act as hydrogen bond acceptors, while the fused benzene (B151609) ring provides a platform for various substitutions that can modulate lipophilicity, electronic properties, and steric interactions.

Marketed drugs containing the quinazoline scaffold validate its therapeutic importance. For instance, Prazosin is an alpha-blocker used to treat high blood pressure, while Gefitinib and Erlotinib are potent EGFR inhibitors used in cancer therapy. nih.gov The success of these drugs has cemented the quinazoline core as a valuable template for the design of new and improved therapeutic agents.

Table 1: Examples of Marketed Drugs Featuring the Quinazoline Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

| Prazosin | Antihypertensive | α1-adrenergic receptor antagonist |

| Doxazosin | Antihypertensive | α1-adrenergic receptor antagonist |

| Gefitinib | Anticancer | EGFR tyrosine kinase inhibitor |

| Erlotinib | Anticancer | EGFR tyrosine kinase inhibitor |

| Afatinib | Anticancer | Irreversible ErbB family blocker |

Significance of Halogenated Quinazoline Derivatives in Chemical Biology

The introduction of halogen atoms, such as bromine, into the quinazoline scaffold can significantly influence the compound's physicochemical properties and biological activity. nih.govnih.gov Halogenation, particularly at the 6-position, has been shown to enhance the potency of many quinazoline-based enzyme inhibitors and receptor modulators. nih.govmdpi.com The bromine atom in 6-Bromo-2-(2-chloroethyl)quinazoline can increase the compound's lipophilicity, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromo substituent can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. Studies on various 6-bromo-quinazoline derivatives have demonstrated their potential as cytotoxic agents against cancer cell lines. nih.gov

Research Gaps and Opportunities for this compound

Despite the well-documented importance of the quinazoline scaffold and 6-bromo substitution, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and biological evaluation. This lack of information presents a clear opportunity for further investigation.

The presence of the 2-chloroethyl group is particularly intriguing from a chemical biology perspective. This functional group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is the basis for the mechanism of action of several anticancer drugs. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel targeted covalent inhibitors or as a pharmacological tool to probe biological systems.

Future research could focus on the following areas:

Development of efficient synthetic routes for the preparation of this compound in high yield and purity.

Thorough characterization of the compound using modern analytical techniques.

Investigation of its chemical reactivity , particularly the reactivity of the 2-chloroethyl group towards various nucleophiles.

Screening for biological activity across a range of assays, including anticancer, antimicrobial, and enzyme inhibition studies.

Utilization as a precursor for the synthesis of a library of novel quinazoline derivatives by modifying the 2-chloroethyl side chain.

The exploration of this compound holds the promise of uncovering new chemical entities with potential therapeutic applications and advancing our understanding of the structure-activity relationships of quinazoline derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

6-bromo-2-(2-chloroethyl)quinazoline |

InChI |

InChI=1S/C10H8BrClN2/c11-8-1-2-9-7(5-8)6-13-10(14-9)3-4-12/h1-2,5-6H,3-4H2 |

InChI Key |

MWKRVMUNIHCFFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)CCCl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Bromo 2 2 Chloroethyl Quinazoline Analogs

Impact of the Bromo Substituent at Position 6 on Biological Activity

The introduction of a halogen atom, particularly bromine, at the C-6 position of the quinazoline (B50416) ring is a well-established strategy for enhancing biological potency. nih.gov Studies have consistently shown that 6-halo-substituted quinazolines exhibit improved anticancer and antimicrobial activities. nih.govresearchgate.net

The presence of a bromine atom at this position can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov For instance, in the context of anticancer activity, the 6-bromo substituent has been shown to promote inhibitory effects against enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated that these compounds possess notable antimicrobial and anti-inflammatory properties. Similarly, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines yielded derivatives with potent and selective EGFR inhibition and significant anticancer activity against breast cancer cell lines.

Influence of the 2-(2-chloroethyl) Moiety on Molecular Interactions and Potency

The 2-(2-chloroethyl) group is a reactive moiety that can function as an alkylating agent. While direct SAR studies on 6-bromo-2-(2-chloroethyl)quinazoline are not extensively detailed in the available literature, the role of similar chloroethyl groups in other bioactive molecules suggests its potential mechanism of action. This moiety can form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of target proteins, leading to irreversible inhibition.

This mechanism is a hallmark of certain classes of anticancer drugs. The chloroethyl group acts as a masked electrophile, which, upon metabolic activation or intramolecular cyclization, can alkylate biological macromolecules like DNA or key enzymes. nih.gov For example, the metabolism of some 1-(2-chloroethyl)triazenes produces chloroacetaldehyde, a known mutagenic DNA alkylating agent, which may account for their biological activity. nih.gov In the context of quinazoline-based enzyme inhibitors, such as those targeting kinases, the 2-(2-chloroethyl) group could potentially target a cysteine residue within the ATP-binding site, leading to potent and prolonged inhibition. This covalent interaction can overcome resistance mechanisms that affect non-covalent inhibitors.

Systematic Structural Modifications for Enhanced Biological Potency

To optimize the biological activity of the lead compound, systematic structural modifications are undertaken at various positions of the quinazoline scaffold.

The substituent at the 2-position of the quinazoline ring plays a critical role in determining the compound's pharmacological profile. nih.gov A wide range of modifications at this position have been explored, leading to derivatives with enhanced potency and selectivity.

Aryl and Heteroaryl Groups: Introduction of substituted phenyl or naphthyl rings at the C-2 position has been shown to yield compounds with significant antiproliferative activity. nih.gov

Thiol and Thioether Groups: Derivatives featuring a thiol (-SH) group at the 2-position, and their subsequent S-alkylation to form thioethers, have demonstrated promising anticancer effects. nih.govnih.gov For example, a series of 6-bromo quinazoline-4(3H)-one derivatives with a thiol group at C-2 showed potent cytotoxicity against cancer cell lines. researchgate.netnih.gov

Alkyl and Substituted Alkyl Chains: Simple alkyl groups, such as methyl, or more complex chains can be crucial for activity. nih.gov Studies have shown that analogs with a propyl substitution at C-2 were potent anticancer agents.

Heterocyclic Moieties: Attaching other heterocyclic rings like imidazole, triazole, or thiazole (B1198619) to the 2-position has been a successful strategy for developing new antibacterial and antifungal agents.

The following table summarizes the biological activities associated with different substituents at the 2-position of quinazoline analogs.

| 2-Position Substituent | Example Compound Class | Observed Biological Activity |

| Substituted Phenyl | 2-Aryl-quinazolines | Antiproliferative nih.gov |

| Thiol/Thioether | 6-Bromo-2-mercapto-quinazolinones | Anticancer researchgate.netnih.gov |

| Propyl | 2-Propyl-quinazolinones | Anticancer |

| Heterocycles (Imidazole, Triazole) | 2-(Heterocyclylmethyl)-quinazolines | Antibacterial, Antifungal |

For quinazolinone derivatives, the N-3 position is a key site for modification that significantly impacts biological activity. nih.gov Introducing various substituents at this position can modulate the molecule's interaction with target enzymes and improve its pharmacological properties.

Often, a substituted aromatic ring at the N-3 position is considered essential for potent antimicrobial and anticancer activities. nih.govnih.gov For example, a study on 6-bromo-2-methyl-quinazolin-4-ones found that varying the phenyl substituent at the N-3 position led to compounds with significant antibacterial, antifungal, and anti-inflammatory activities. The nature of the substituent on this phenyl ring (e.g., electron-donating or withdrawing groups) can fine-tune the activity. nih.gov In the context of EGFR inhibition, 3-position substituted quinazoline derivatives are known to exert their cytotoxic effects through interaction with this key cancer target. nih.gov

Modifications to the benzene (B151609) portion of the quinazoline ring offer another avenue for optimizing biological potency. Beyond the crucial 6-bromo substituent, additional modifications can further enhance activity.

Additional Halogenation: The introduction of a second halogen atom, particularly at the C-8 position, has been shown to significantly improve antimicrobial activity. nih.gov For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones displayed markedly improved antibacterial effects. nih.gov Similarly, 6,8-dibromo-quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potent anticancer agents. researchgate.net

Alkoxy Groups: The introduction of small electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, at the C-6 and C-7 positions is a common strategy in the design of kinase inhibitors. mdpi.com These groups can enhance binding affinity within the ATP-binding pocket of enzymes like EGFR.

Nitro Substitution: The placement of a nitro group (-NO2) on the benzene ring can also modulate activity, although its effects can be context-dependent. In some series, a nitro group at the C-6 position has been associated with improved anticancer potency. frontiersin.org

The table below illustrates the impact of various benzene ring modifications on the biological activity of quinazoline derivatives.

| Benzene Ring Modification | Example Compound Class | Impact on Biological Activity |

| 6,8-Dihalogenation (I, Br) | 6,8-Diiodo/dibromo-quinazolinones | Enhanced antibacterial and anticancer activity nih.govresearchgate.net |

| 6,7-Dialkoxy | 6,7-Dimethoxy-4-anilinoquinazolines | Potent EGFR kinase inhibition mdpi.com |

| 6-Nitro | 6-Nitro-quinazolines | Improved anticancer potency frontiersin.org |

Rational Design Principles for Optimized Quinazoline Derivatives

The development of potent and selective quinazoline-based therapeutic agents relies heavily on rational design principles, often aided by computational tools. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for understanding how structural modifications impact biological activity and for designing optimized derivatives. nih.govacs.orgfrontiersin.org

Key principles derived from numerous SAR studies include:

Targeted Modifications: QSAR models have successfully guided the design of new molecules by identifying key positions for modification, such as the N-3 and C-6 positions, and suggesting optimal substituents (e.g., electronegative groups) to enhance interactions within the target's active site. nih.govnih.gov

Scaffold Hopping and Hybridization: Combining the quinazoline core with other known pharmacophores is a powerful strategy. This can lead to hybrid molecules with dual-action mechanisms or improved potency.

Conformational Rigidity/Flexibility: Introducing flexible linkers or rigidifying the structure can influence how the molecule fits into a binding pocket. For instance, inserting a thiophene-2-ylmethanamine at the C-4 position was used to increase conformational flexibility, leading to good antiproliferative activity. nih.gov

By systematically applying these principles, researchers can move from a lead compound like this compound to optimized analogs with superior potency, selectivity, and drug-like properties. nih.govnih.gov

Preclinical Biological Evaluation and Mechanistic Investigations of 6 Bromo 2 2 Chloroethyl Quinazoline and Its Analogs

In Vitro Biological Activities

The quinazoline (B50416) scaffold is a foundational structure in medicinal chemistry, known for its wide range of biological activities. mdpi.com Modifications to this core, such as the introduction of a bromine atom at the 6-position and various substituents at the 2-position, have been explored to develop novel therapeutic agents. This section details the preclinical in vitro evaluation of 6-bromo-2-(2-chloroethyl)quinazoline and its structural analogs across several biological domains.

Quinazoline derivatives are a significant class of compounds in oncology research, with several approved drugs targeting key enzymes in cancer signaling pathways. nih.govmdpi.com Analogs of this compound have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.

A recent study focused on a series of new quinazoline-4(3H)-one derivatives featuring a 6-bromo substitution. nih.govresearchgate.net The antiproliferative activity of these compounds was assessed against the MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cancer cell lines. nih.gov Among the synthesized compounds, derivative 8a , which has an aliphatic linker to a thiol group at the 2-position, demonstrated the most potent activity. nih.govresearchgate.net This compound showed significantly better potency against the MCF-7 cell line compared to the standard drug Erlotinib. nih.gov The cytotoxic results for compound 8a on the normal cell line MRC-5 (human fetal lung fibroblast) indicated an IC50 value of 84.20 ± 1.72 µM, suggesting a degree of selectivity for cancer cells over non-tumorigenic cells. nih.govresearchgate.net

Another study evaluated a series of 6-bromo-2-(chloromethyl)-4H-benzo[d] mdpi.comnih.govoxazin-4-one derivatives, which are precursors to quinazolinones, against MCF-7, A549 (lung carcinoma), and SW-480 cell lines. nih.gov One compound in this series, 6n , which incorporates a pyrimidine (B1678525) moiety, displayed the highest antiproliferative activity, with IC50 values of 5.65 ± 2.33 μM, 5.9 ± 1.69 μM, and 2.3 ± 5.91 μM against MCF-7, A549, and SW-480 cells, respectively. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |

| 8a | SW480 (Colon) | 17.85 ± 0.92 | nih.gov |

| 6n | MCF-7 (Breast) | 5.65 ± 2.33 | nih.gov |

| 6n | A549 (Lung) | 5.9 ± 1.69 | nih.gov |

| 6n | SW-480 (Colon) | 2.3 ± 5.91 | nih.gov |

| Erlotinib (Control) | MCF-7 (Breast) | >100 | nih.gov |

| Cisplatin (Control) | MCF-7 (Breast) | 3.2 | nih.gov |

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. rphsonline.com Quinazoline derivatives have been investigated for their potential to address this need. rphsonline.commediresonline.org Studies have shown that compounds with a 6-bromo or 6,8-dibromo quinazolin-3,4-dione nucleus exhibit potency against both gram-positive and gram-negative bacteria, as well as fungi. rphsonline.com

In one study, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and screened for their antimicrobial properties. nih.gov The evaluation was performed using the cup-plate agar (B569324) diffusion method against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger. nih.gov The results indicated that all tested compounds showed moderate activity. nih.gov Specifically, the introduction of halo groups like chlorine and bromine was found to increase antifungal activity. nih.gov Another study noted that derivatives from an 8-bromo-2-chloroquinazoline (B592065) scaffold showed significant antibacterial activity, particularly against Escherichia coli. researchgate.net

| Compound Type | Microorganism | Activity Level | Reference |

|---|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis, Staphylococcus aureus | Moderate Antibacterial | nih.gov |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans, Aspergillus niger | Good Antifungal | nih.gov |

| 8-Bromo-2-chloroquinazoline derivatives | Escherichia coli | Significant Antibacterial | researchgate.net |

| 6,8-dibromo quinazolin-3,4-dione derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Potent Antimicrobial | rphsonline.com |

Leishmaniasis is a parasitic disease that requires new and more effective treatments due to issues with toxicity and resistance in current therapies. Quinazolines have emerged as a promising class of compounds with potential antileishmanial activity. nih.govindianchemicalsociety.com Research has demonstrated that 2,4-diaminoquinazoline analogs are potent antileishmanial agents. nih.gov One study reported that these compounds were remarkably active against Leishmania major in human macrophages in vitro, with 50% effective doses in the picogram per milliliter range (12 to 91 pg/ml). nih.gov

A series of quinoline-quinazolinones were screened for their in vitro antileishmanial activity against the promastigotes of Leishmania donovani. indianchemicalsociety.com Compound 28j from this series exhibited the highest activity, with an IC50 of 6 ± 0.0 M. indianchemicalsociety.com Another study synthesized a series of quinazoline-2,4,6-triamine derivatives and evaluated them against Leishmania mexicana. researchgate.net Among them, N6-(ferrocenmethyl)quinazolin-2,4,6-triamine showed activity on both promastigotes and intracellular amastigotes, coupled with low cytotoxicity in mammalian cells. researchgate.net

The search for effective antiviral agents is a global health priority. The main protease (3CLpro or Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drug development. researchgate.netfrontiersin.org Several studies have designed and synthesized quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. nih.govbohrium.comnu.edu.om

One study reported a novel benzimidazole-conjugated quinazolinone derivative, compound 9b , which exhibited anti-3CL enzymatic activity in a dose-dependent manner with an IC50 value of 10.73 ± 1.17 μM. nih.gov Another investigation into novel quinazolin-4(3H)-one derivatives identified compound 5j as the most potent, with an IC50 value of 0.44 µM against SARS-CoV-2 3CLpro. bohrium.comnu.edu.om Importantly, these compounds were found to be devoid of significant cytotoxicity against VeroE6 cells at concentrations up to 20 μM. bohrium.comnu.edu.om

Beyond coronaviruses, the antiviral potential of 6-bromo-quinazoline analogs has been explored. A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were tested against a panel of viruses. nih.gov Compound 4 in this series, 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, showed the most potent activity against vaccinia virus with a minimum inhibitory concentration (MIC) of 1.92 µg/ml. nih.gov The same series was evaluated for anti-HIV activity, but none of the compounds exhibited significant effects against HIV-1 replication in MT-4 cells. nih.govtsijournals.com

The versatile quinazoline scaffold has been associated with a variety of other pharmacological activities. mdpi.com

Anti-inflammatory: Quinazoline derivatives have been widely investigated as anti-inflammatory agents. mdpi.comencyclopedia.pub In one study, a 6-bromo-substituted-quinazolinone was identified as the most potent derivative among a series of 3-naphtalene-substituted quinazolinones, showing 59.61% inhibition in an anti-inflammatory assay. mdpi.com Another study screened a library of pyrazolo[1,5-a]quinazoline compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, identifying 13 compounds with anti-inflammatory activity (IC50 < 50 µM). mdpi.comnih.gov

Anticonvulsant: Quinazoline derivatives have reported anticonvulsant activities, building on the structural features of earlier drugs like methaqualone. nih.gov A study on new quinazoline derivatives found that electron-withdrawing groups, such as a bromo substitution at the para position of an aromatic ring, improved anticonvulsant activity. nih.gov Several synthesized quinazolin-4(3H)-ones displayed anticonvulsant properties in a subcutaneous pentylenetetrazole (scPTZ) induced seizure model, with some compounds showing 100% protection and being more potent than the standard drug ethosuximide. mdpi.com

Analgesic: Certain quinazoline derivatives have been evaluated for their analgesic properties. mdpi.comencyclopedia.pub These activities are often studied in conjunction with anti-inflammatory effects.

Antihistaminic: A series of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for their in vivo H1-antihistaminic activity. nih.gov The compounds significantly protected guinea pigs from histamine-induced bronchospasm, with one derivative found to be equipotent to the reference standard chlorpheniramine (B86927) maleate (B1232345) but with negligible sedation. nih.gov

Molecular Mechanisms of Action (MOA)

Understanding the molecular mechanisms of action is crucial for the rational design and development of new drugs. For 6-bromo-quinazoline analogs, several mechanisms have been elucidated or proposed based on their observed biological activities.

For anticancer activity , a primary mechanism for quinazoline derivatives is the inhibition of protein kinases that are crucial for tumor growth and survival. nih.gov Many quinazoline-based drugs are tyrosine kinase inhibitors (TKIs), targeting the epidermal growth factor receptor (EGFR). nih.govmdpi.com Molecular docking and simulation studies for the cytotoxic 6-bromo-quinazoline-4(3H)-one derivative 8a were carried out to assess its binding affinity against EGFR. nih.gov The results showed that the compound establishes hydrogen bonds and other important interactions with key residues in the EGFR active site, suggesting EGFR inhibition as a likely mechanism of its anticancer effect. nih.gov Other proposed anticancer mechanisms for the broader quinazolinone class include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of other enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.govmdpi.com

The anti-inflammatory mechanism of pyrazolo[1,5-a]quinazoline derivatives has been linked to the inhibition of the NF-κB signaling pathway. mdpi.comnih.gov Further pharmacophore mapping and molecular modeling predicted that potent compounds from this class may act as ligands for mitogen-activated protein kinases (MAPKs), specifically showing high complementarity to c-Jun N-terminal kinase 3 (JNK3). mdpi.comnih.gov

The antiviral potency of quinazolinone derivatives against SARS-CoV-2 is attributed to the direct inhibition of the 3CL protease (Mpro). nih.govbohrium.com Docking simulations show these compounds interacting strongly within the active catalytic dyad (Cys-His) of the enzyme, which is expected to block its function and thus inhibit viral polyprotein processing. bohrium.comnu.edu.om

For anticonvulsant activity, the mechanism is often related to the modulation of neurotransmitter systems. Studies on new quinazoline derivatives suggest a high affinity for the GABA-A receptor. nih.gov An increase in GABA levels in the brain was observed with active compounds, indicating that their anticonvulsant effect may be mediated through the enhancement of GABAergic inhibition. nih.gov

Finally, the antileishmanial activity of 2,4-diaminoquinazoline analogs was initially thought to involve the inhibition of dihydrofolate reductase. However, a lack of correlation with enzyme inhibition suggests a broader mechanism, possibly related to the general inhibition of folate utilization by the parasite. nih.gov

Targeting Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2))

The quinazoline scaffold is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, with several approved drugs for cancer treatment. nih.govnih.gov The inclusion of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov

Studies on 6-bromoquinazoline (B49647) derivatives have demonstrated their potential as potent inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2). For instance, a series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been developed as potential irreversible inhibitors of both EGFR and HER-2 tyrosine kinases. acs.orgresearchgate.net These compounds are designed to form a covalent bond with the enzyme, leading to prolonged inhibition.

One study highlighted a 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (compound 8a) that exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, being approximately two times more potent than the established EGFR inhibitor Erlotinib. nih.gov Molecular docking studies of this compound revealed strong interactions with the active site of both wild-type and mutated EGFR. nih.govresearchgate.net Another series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines also showed promise as dual EGFR-HER2 inhibitors, with one compound displaying inhibitory activity comparable to Lapatinib. nih.gov

Furthermore, research into isoquinoline-tethered quinazoline derivatives has led to compounds with enhanced and selective inhibition of HER2 over EGFR. rsc.org This selectivity is a significant challenge in the development of HER2-targeted therapies. One representative compound from this series demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to Lapatinib. rsc.org

| Compound | Target | Inhibitory Activity (IC50) | Reference Compound | Reference Compound Activity (IC50) |

|---|---|---|---|---|

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | EGFR (in MCF-7 cells) | 15.85 ± 3.32 µM | Erlotinib | ~31.7 µM (calculated as 2x less potent than 8a) |

| 4-bromo-phenylethylidene-hydrazinyl quinazoline analog (21) | EGFRwt | 46.1 nM | Lapatinib | 53.1 nM |

| Isoquinoline-tethered quinazoline derivative (14f) | HER2 | Enhanced selectivity over EGFR (7- to 12-fold) | Lapatinib | - |

Interference with Cell Cycle Progression (e.g., G2/M Phase Arrest)

The progression of the cell cycle is a tightly regulated process, and its disruption is a common strategy for anticancer agents. Some stilbenoid compounds, which share some structural similarities with certain quinazoline derivatives, have been shown to induce cell cycle arrest at the G2/M phase. nih.gov For example, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) was found to cause an accumulation of cells in the G2/M phase, which was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov

While direct studies on this compound's effect on the cell cycle are not detailed in the provided context, the broader class of quinazoline analogs has been investigated for such effects. Some quinazoline derivatives have been observed to not significantly delay or alter the dynamics of cellular progression through the cell cycle phases. nih.gov However, other related compounds, like certain chalcone (B49325) derivatives, have been shown to induce a significant G2/M arrest in cancer cells. mdpi.com This suggests that the potential for cell cycle interference can be highly dependent on the specific substitutions on the quinazoline core.

Induction of Programmed Cell Death (Apoptosis)

The ability to induce apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Research has shown that 6-bromo-quinazoline derivatives can trigger this process in cancer cells.

A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) demonstrated its ability to induce apoptosis in leukemia cell lines. nih.gov The induction of apoptosis was confirmed by DNA fragmentation analysis, fluorescence microscopy, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Inhibition of Key Enzymes (e.g., DNA Topoisomerases, Proteases, Dihydrofolate Reductase, Thymidylate Synthase, Aldose Reductase)

Beyond receptor tyrosine kinases, this compound and its analogs have been investigated for their ability to inhibit other crucial enzymes involved in cancer cell proliferation and survival.

DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. nih.gov While specific data on this compound is not available, other heterocyclic compounds have been identified as topoisomerase inhibitors. mdpi.commdpi.com For example, certain amide-containing novel bacterial topoisomerase inhibitors have shown potent activity against DNA gyrase and topoisomerase IV. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway, which is crucial for the synthesis of nucleic acids. Several quinazoline analogs have been designed as DHFR inhibitors. nih.govresearchgate.netajpbp.com In a study of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones, several compounds displayed remarkable DHFR inhibitory activity, with IC50 values in the low micromolar to nanomolar range. researchgate.netajpbp.com The mono-bromo series of compounds were generally found to be more active than their di-bromo counterparts. researchgate.netajpbp.com

Thymidylate Synthase (TS): TS is another critical enzyme in the DNA synthesis pathway. Quinazoline-based antifolates have been developed as inhibitors of this enzyme. nih.govncl.ac.uk While specific inhibitory data for this compound is not provided, related C2-methylquinazoline antifolates have been extensively studied, with some analogs showing potent inhibition of L1210 cell growth through TS inhibition. nih.gov

Aldose Reductase: This enzyme is involved in the polyol pathway and has been implicated in diabetic complications. Quinazolineacetic acids and related analogs have been evaluated as aldose reductase inhibitors. acs.orgnih.gov Several 2,4-dioxoquinazolineacetic acid derivatives have shown high levels of in vitro activity, with IC50 values in the micromolar to nanomolar range. nih.gov

| Compound Series | Enzyme Target | Key Findings |

|---|---|---|

| 6-bromo-quinazolin-4(3H)-ones | Dihydrofolate Reductase (DHFR) | Compounds 19, 20, and 22 showed IC50 values of 0.6, 0.2, and 0.1 µM, respectively. researchgate.netajpbp.com |

| C2-methylquinazoline antifolates | Thymidylate Synthase (TS) | Some analogs were potent inhibitors of L1210 cell growth. nih.gov |

| 2,4-dioxoquinazolineacetic acids | Aldose Reductase | High in vitro activity with IC50 values ranging from ~10-6 to 4 x 10-8 M. nih.gov |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/CREB pathway)

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The cAMP response element-binding protein (CREB) is a downstream effector of this pathway. researchgate.net While direct evidence for the modulation of the PI3K/Akt/CREB pathway by this compound is not provided in the search results, the inhibition of upstream receptor tyrosine kinases like EGFR by its analogs strongly suggests an indirect influence on this pathway. EGFR activation is a known upstream event that can trigger the PI3K/Akt signaling cascade. Therefore, by inhibiting EGFR, these compounds can potentially downregulate the activity of the PI3K/Akt/CREB pathway, contributing to their anticancer effects.

Selectivity and Specificity in Biological Interactions

A crucial aspect of drug development is achieving selectivity for the intended target to minimize off-target effects. In the context of 6-bromoquinazoline derivatives, several studies have highlighted efforts to enhance selectivity.

As mentioned earlier, the development of isoquinoline-tethered quinazoline derivatives has led to compounds with a 7- to 12-fold enhanced selectivity for HER2 over EGFR. rsc.org This is a significant advancement as it could lead to more targeted therapies for HER2-positive cancers with a potentially better side-effect profile.

Furthermore, a study on 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) demonstrated selectivity between tumorigenic and non-tumorigenic cell lines. nih.govresearchgate.net The IC50 value of this compound against a normal cell line was significantly higher than its IC50 values against cancer cell lines, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net

The development of C2-methylquinazoline antifolates also revealed interesting selectivity profiles. Some analogs were potent inhibitors of L1210 cell growth in culture despite being poorer inhibitors of the isolated thymidylate synthase enzyme. nih.gov This suggests that other factors, such as cellular uptake or metabolism, may contribute to their selective activity in a cellular context.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

In the context of 6-bromo-quinazoline derivatives, molecular docking studies have been instrumental in predicting their binding affinities to various biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov For a series of 6-bromo-2-substituted quinazolin-4(3H)-ones, docking studies revealed binding energies ranging from -5.3 to -6.7 kcal/mol against EGFR. nih.gov These values are indicative of stable binding within the active site of the enzyme. The 2-(2-chloroethyl) substituent in 6-Bromo-2-(2-chloroethyl)quinazoline, with its flexible alkyl chain, would likely allow the molecule to adopt various conformations to fit optimally within a binding pocket. The chloroethyl group could participate in hydrophobic and halogen bond interactions, potentially contributing to a favorable binding affinity.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR | -6.7 | nih.gov |

| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one | EGFR | -5.3 | nih.gov |

| (E)-6-bromo-2-styrylquinazolin-4(3H)-one | Dihydrofolate Reductase | -7.8 | mdpi.com |

| (E)-6-bromo-2-(4-fluorostyryl)quinazolin-4(3H)-one | Thymidylate Synthase | -8.5 | mdpi.com |

The interactions between a ligand and the amino acid residues of a protein's active site are crucial for its binding and biological activity. For 6-bromo-quinazoline derivatives, docking studies have identified several key interactions. Hydrogen bonds are commonly observed between the quinazoline (B50416) core and residues such as Cys773 and Met769 in the EGFR active site. nih.gov Hydrophobic interactions also play a significant role, with the quinazoline ring and its substituents often engaging with nonpolar residues like Leu694, Val702, and Leu820. nih.gov The bromo group at the 6-position can form halogen bonds, further stabilizing the ligand-protein complex. nih.gov The 2-(2-chloroethyl) group of the target compound would likely engage in hydrophobic interactions within the binding pocket. The terminal chlorine atom could also participate in halogen bonding or other electrostatic interactions. nih.gov

| Compound Derivative | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR | Cys773, Met769, Leu820, Leu694 | Hydrogen bonds, π-sigma interactions | nih.gov |

| 6-bromo-2-substituted quinazolin-4(3H)-ones | EGFR | Thr766, Thr830, Leu764, Phe699, Val702 | π-π stacking, hydrophobic interactions | nih.gov |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | - | Consistent with EGFR inhibitory activity | mdpi.com |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the stability of ligand-protein complexes and the conformational dynamics of both the ligand and the protein. researchgate.net For 6-bromo-quinazoline derivatives, MD simulations have been used to validate the binding poses obtained from molecular docking and to assess the stability of the interactions over time. nih.gov These simulations often reveal that the ligand remains stably bound within the active site, with minimal fluctuations in its position. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are key metrics used to evaluate stability. researchgate.net In studies of related 6-bromo-quinazolinones, the number of hydrogen bonds formed between the ligand and the enzyme was monitored throughout the simulation, with stable complexes maintaining a consistent number of these critical interactions. nih.gov It is anticipated that MD simulations of this compound would confirm a stable binding mode, with the flexible chloroethyl chain exploring different conformations while the core quinazoline structure remains anchored through key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Both 2D- and 3D-QSAR models have been developed for quinazoline derivatives to predict their anticancer activities. nih.govfrontiersin.org 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as topological and constitutional parameters. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D conformations of the molecules and provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. frontiersin.orgnih.gov For a series of quinazoline derivatives, a 3D-QSAR model yielded a high squared correlation coefficient (R²) of 0.987, indicating a strong predictive capability. nih.gov

QSAR studies on quinazoline derivatives have identified several molecular descriptors that are significantly correlated with their biological activity. nih.gov These often include constitutional descriptors (e.g., molecular weight), topological descriptors, and electronic descriptors. For instance, in a QSAR study of quinazoline derivatives with cytotoxic activity, descriptors related to the charge distribution and the presence of specific functional groups were found to be important for predicting activity. nih.gov The presence of the bromo and chloroethyl groups in this compound would contribute to several of these descriptors, including those related to molecular size, shape, and electronic properties, which in turn would be used in a QSAR model to predict its biological activity.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. researchgate.net For quinazoline derivatives, computational tools like SwissADME are frequently employed to predict these properties and assess their drug-likeness. researchgate.netasianpubs.org

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability. The rule states that an orally active drug is likely to have no more than one violation of the following criteria: a molecular mass less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5.

For this compound, the parameters for Lipinski's Rule of Five can be calculated based on its chemical structure. The compound has a molecular formula of C₁₀H₈BrClN₂ and a molecular weight of approximately 271.55 g/mol . It possesses two nitrogen atoms that can act as hydrogen bond acceptors and has no N-H or O-H bonds, resulting in zero hydrogen bond donors. While the specific experimentally determined log P is not available, the predicted XlogP for the closely related structure 6-bromo-2-chloroquinazoline (B1289443) is 3.2, suggesting the log P for this compound is also well within the acceptable range.

Based on these parameters, this compound adheres to all the criteria of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.

| Lipinski's Rule Parameter | Rule | Calculated Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | < 500 Da | 271.55 Da | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 | Yes |

| Octanol-Water Partition Coefficient (log P) | ≤ 5 | Predicted < 5 | Yes |

Beyond general rules of thumb, in silico tools can predict specific absorption parameters. For novel quinazoline derivatives, ADMET prediction studies are commonly performed to evaluate their pharmacokinetic profiles. nih.gov These predictions often include parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. While specific predicted values for this compound are not detailed in the available literature, the favorable Lipinski profile suggests a high likelihood of good passive GI absorption. Further computational studies would be necessary to predict its ability to permeate other biological barriers.

Density Functional Theory (DFT) Analysis for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For related 6-bromo-quinazoline derivatives, DFT analysis has been performed at the B3LYP/6–31 + G(d, p) level to understand their electronic properties and thermodynamic stability. sigmaaldrich.com

This level of theory is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity.

From these frontier orbital energies, key chemical reactivity indices such as hardness (η), softness (S), and total energy (E) can be calculated. Studies on similar 6-bromo-quinazoline derivatives have shown that substitutions on the quinazoline ring can significantly influence these electronic parameters, thereby affecting the molecule's stability and reactivity. sigmaaldrich.com For instance, analysis of related compounds showed that a greater hardness value, derived from a larger HOMO-LUMO gap, corresponds to a more stable and less reactive compound. sigmaaldrich.com

While a specific DFT analysis for this compound is not available, the table below presents representative data for a related 6-bromo-quinazoline derivative (Compound 8a from a cited study), illustrating the type of electronic property data that would be generated from such an analysis. sigmaaldrich.com

| Parameter | Description | Representative Value (for a related derivative) |

|---|---|---|

| E HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.19 |

| E LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.94 |

| Total Energy (E) | Total electronic energy of the molecule | -2101.41 Hartree |

| Hardness (η) | Measure of resistance to change in electron distribution | 2.47 |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.20 |

Future Research Trajectories and Innovations in 6 Bromo 2 2 Chloroethyl Quinazoline Research

Design of Novel 6-Bromo-2-(2-chloroethyl)quinazoline Analogs with Enhanced Potency and Selectivity

Future research will likely focus on the rational design and synthesis of novel analogs derived from the this compound core to improve biological potency and target selectivity. The 2-(2-chloroethyl) side chain is an alkylating agent, but it can also serve as a key intermediate for introducing a wide array of functional groups through nucleophilic substitution. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Research into related 6-bromo-quinazolinone derivatives has demonstrated that modifications at the 2-position significantly impact cytotoxic activity. nih.gov For instance, a study on 6-bromo-2-(substituted-thio)-3-phenylquinazolin-4(3H)-ones revealed that the nature of the substituent plays a crucial role in the compound's effectiveness against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer). nih.govresearchgate.net Analogs with aliphatic chains, particularly a four-carbon linker at the 2-position, showed potent activity. researchgate.net Conversely, attaching aryl linkers with specific substitutions, such as a methyl group at the para position, also yielded high potency. nih.gov

These findings suggest a clear path for designing novel analogs. By replacing the chloroethyl group with various aliphatic and aromatic moieties, researchers can fine-tune the molecule's properties. The goal is to enhance interactions with specific biological targets, such as the ATP-binding pocket of protein kinases, a common target for quinazoline-based inhibitors. japsonline.commdpi.com The bromine at the C-6 position is considered a key feature for improving electronic and hydrophobic interactions within the active site of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

| Compound ID | R Group (at C2-thio position) | IC₅₀ (μM) vs. MCF-7 Cells | IC₅₀ (μM) vs. SW480 Cells |

|---|---|---|---|

| 8a | Butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8b | Pentyl | 35.14 ± 6.87 | 63.15 ± 1.63 |

| 8c | Benzyl | >100 | >100 |

| 8e | 4-Methylbenzyl | 40.45 ± 2.05 | 60.12 ± 4.24 |

Table 1. Cytotoxic activity of 6-bromo-2-(substituted-thio)-quinazolinone analogs, demonstrating the impact of modifications at the 2-position. nih.govresearchgate.netnih.gov

Exploration of New Biological Targets and Therapeutic Applications

The quinazoline (B50416) scaffold is renowned for its broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects. nih.govresearchgate.netscirea.org This versatility stems from the ability of quinazoline derivatives to interact with a wide array of biological targets. While EGFR is a primary target for many anticancer quinazolines, future research on this compound analogs should extend to other promising targets. nih.govnih.gov

Potential targets for novel analogs include:

Other Kinases: Beyond EGFR, quinazolines have shown inhibitory activity against VEGFR-2, Aurora kinases, and BET family proteins, which are implicated in various cancers and inflammatory diseases. mdpi.comnih.govacs.org

Tubulin Polymerization: Certain quinazolinone derivatives can inhibit tubulin polymerization, a mechanism crucial for cell division, making them potential mitotic inhibitors for cancer therapy. mdpi.com

Dihydrofolate Reductase (DHFR): This enzyme is a target for antimicrobial and anticancer agents. nih.gov

Nuclear Factor Kappa B (NF-κB): Inhibition of this signaling pathway is a key strategy for treating inflammatory diseases. nih.gov

By screening new analogs derived from the this compound scaffold against a diverse panel of enzymes and receptors, researchers could uncover novel therapeutic applications beyond oncology, potentially leading to treatments for inflammatory conditions, infectious diseases, or neurodegenerative disorders. researchgate.netnih.gov

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer (Angiogenesis) | japsonline.com |

| Tubulin | Cancer (Mitosis) | mdpi.com |

| Aurora Kinases | Cancer (Cell Cycle) | acs.org |

| Bromodomain and Extra-Terminal Domain (BET) Proteins | Cancer, Inflammation | nih.govnih.gov |

| Nuclear Factor Kappa B (NF-κB) | Inflammation | nih.gov |

Table 2. Potential biological targets for novel quinazoline-based compounds. nih.govjapsonline.comnih.govnih.govacs.orgmdpi.comnih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a modern drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.govrsc.orgsemanticscholar.org This approach can lead to compounds with improved affinity, better selectivity, dual-target activity, or the ability to overcome drug resistance. The this compound structure is an excellent candidate for creating such hybrid molecules.

The reactive chloroethyl group can be used to link the quinazoline core to other biologically active scaffolds, such as isatin, oxadiazole, quinoline, or naphthoquinone. nih.govrsc.orgjbuon.commdpi.commdpi.com For example, quinazolinone-isatin hybrids have been explored as EGFR inhibitors for ovarian cancer, while quinazolinone-oxadiazole hybrids have shown potent anticancer activity. rsc.orgjbuon.com A study on quinazolinone-pyrimidine hybrids demonstrated significant antiproliferative effects against several cancer cell lines. researchgate.net The development of these hybrids allows for the exploration of synergistic effects and multi-target engagement, which is a promising strategy for treating complex diseases like cancer. rsc.org

| Hybrid Scaffold | Potential Biological Activity | Reference |

|---|---|---|

| Quinazolinone-Pyrimidine | Antiproliferative, DPP-4 Inhibition | nih.gov |

| Quinazolinone-Isatin | Anticancer (EGFR Inhibition) | jbuon.com |

| Quinazolinone-Oxadiazole | Anticancer | rsc.org |

| Quinazolinone-Benzimidazole | Anticancer (RAF Kinase Inhibition) | mdpi.com |

| Quinazolinone-8-Hydroxyquinoline | Antifungal | researchgate.net |

Table 3. Examples of quinazolinone-based hybrid molecules and their associated biological activities. nih.govmdpi.comrsc.orgjbuon.comresearchgate.net

Advanced Computational Methodologies for Drug Discovery and Optimization

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. For derivatives of this compound, these methods can provide profound insights into their mechanisms of action and guide synthetic efforts.

Molecular Docking: This technique can predict how novel analogs bind to the active sites of target proteins like EGFR. nih.gov Studies on 6-bromoquinazoline (B49647) derivatives have used docking to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to inhibitory potency. nih.govjapsonline.com For example, docking simulations showed that a potent 6-bromo-quinazolinone derivative fits well into the binding pocket of both wild-type and mutated EGFR. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the conformational stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic properties of the molecules, such as their stability and reactivity, which can be correlated with their biological activity. nih.govnih.govnih.gov

These computational approaches allow for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. japsonline.com

| Compound | Target Protein | Calculated Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Compound 8a | EGFR (wild-type) | -6.7 | Molecular Docking |

| Compound 8c | EGFR (wild-type) | -5.3 | Molecular Docking |

| Compound 8a | EGFR (mutated) | -6.8 | Molecular Docking |

| Erlotinib | EGFR (wild-type) | -7.1 | Molecular Docking |

Table 4. Predicted binding energies of 6-bromo-quinazolinone derivatives against EGFR, as determined by molecular docking studies. nih.govresearchgate.netnih.gov

Strategic Development for Preclinical Lead Optimization

Once a promising lead compound based on the this compound scaffold is identified, it must undergo rigorous preclinical lead optimization. This phase aims to refine the molecule's drug-like properties to ensure it is suitable for in vivo studies and eventual clinical development.

Key optimization strategies include:

Improving Pharmacokinetic (PK) Profile: Modifications to the lead structure are made to enhance its absorption, distribution, metabolism, and excretion (ADME) properties. This could involve adding or removing specific functional groups to improve solubility, metabolic stability, and oral bioavailability. nih.govnih.gov

Structure-Activity Relationship (SAR) Refinement: Extensive SAR studies are conducted to maximize on-target potency while minimizing off-target effects, thereby increasing selectivity and reducing potential toxicity. nih.gov For example, research on quinazoline-based BET inhibitors showed that combining specific substitutions at the 2- and 4-positions significantly improved the PK profile while retaining high potency. nih.gov

In Vivo Efficacy and Toxicity Testing: Optimized lead candidates are evaluated in animal models to confirm their therapeutic efficacy and assess their safety profiles. nih.govnih.gov Efficacy studies in xenograft mouse models, for instance, can demonstrate a compound's ability to inhibit tumor growth in a living system. nih.gov

The ultimate goal of this stage is to identify a preclinical candidate that possesses a well-balanced profile of high potency, selectivity, favorable pharmacokinetics, and an acceptable safety margin, making it suitable for advancement into clinical trials. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-2-(2-chloroethyl)quinazoline, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via refluxing 6-bromo-2-phenylquinazolin-4(3H)-one derivatives with amino reagents in glacial acetic acid, followed by recrystallization in ethanol. Yield optimization (e.g., 70% for BQ1 derivatives) requires adjusting reaction time (3–4 hours) and stoichiometric ratios of reagents. Purity validation involves TLC using cyclohexane:ethyl acetate (2:1) and spectroscopic confirmation (FT-IR, H NMR) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use FT-IR to identify functional groups (e.g., C=O at 1705 cm, C-Br at 528 cm) and H NMR (DMSO-d) to resolve aromatic proton environments (δ 7.39–8.11 ppm). TLC with UV visualization ensures homogeneity, while single-crystal X-ray diffraction confirms stereochemistry, as demonstrated for structurally analogous quinazoline derivatives .

Q. How should researchers design initial biological screening assays to evaluate the compound’s bioactivity?

- Methodological Answer : Prioritize in vitro assays such as EGFR inhibition (IC determination via kinase assays) and antimicrobial testing against Gram-positive/negative strains. Use SKRB-3 breast cancer or HepG2 hepatic carcinoma cell lines for cytotoxicity profiling, referencing protocols from benzothiazole analogs with similar bromo-substituted cores .

Q. What solvent systems and recrystallization methods are recommended for purification?

- Methodological Answer : Ethanol is optimal for recrystallization due to its moderate polarity and compatibility with quinazoline derivatives. For challenging purifications, gradient solvent systems (e.g., cyclohexane:ethyl acetate) improve crystal formation. Monitor purity via melting point analysis (e.g., 255–260°C for BQ1 derivatives) .

Q. How can researchers validate the compound’s stability under different storage conditions?

- Methodological Answer : Store at 2–8°C in inert, light-protected environments. Conduct accelerated stability studies using HPLC to track degradation products under varying temperatures and humidity. For analogs like 5-bromo-2,4-dichloroquinazoline, stability correlates with reduced exposure to heat and moisture .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to modify the quinazoline core for enhanced target binding?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 2-position to improve EGFR affinity. Compare bioactivity of 6-bromo-2-(pyridine-3-yl) derivatives with IC values <0.1 µM. Use in silico tools to predict substituent effects on binding pocket interactions .

Q. How do molecular docking studies inform the compound’s mechanism of action against targets like EGFR?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding between the quinazoline’s pyridine nitrogen and Met793 in EGFR. Validate predictions with mutagenesis studies or competitive binding assays .

Q. What approaches resolve contradictions in pharmacological data across different experimental models?

- Methodological Answer : Use orthogonal assays (e.g., in vitro kinase activity vs. cell viability) to confirm target specificity. For example, discrepancies in antimicrobial activity may arise from bacterial strain variability; address this by standardizing inoculum sizes and growth media .

Q. How is X-ray crystallography utilized to confirm stereochemical properties and intermolecular interactions?

- Methodological Answer : Analyze crystal packing and dihedral angles (e.g., 10.75° for thiazole-quinazoline hybrids) to assess planarity. For analogs like (E)-6-bromo-3-thiazolyl chromenones, monoclinic crystal systems (space group C2/c) reveal halogen bonding critical for stability .

Q. What metabolic stability assays are used to assess the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.